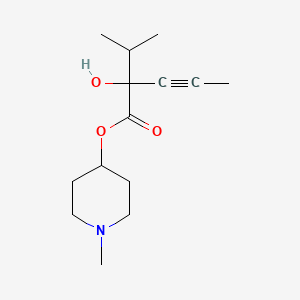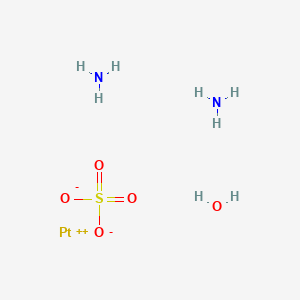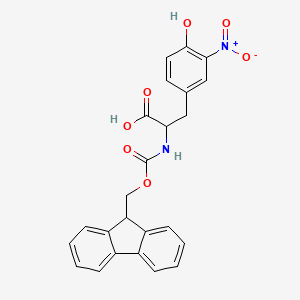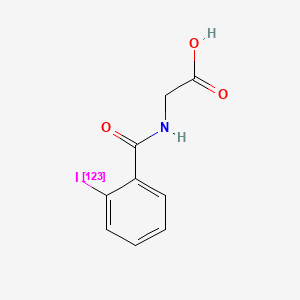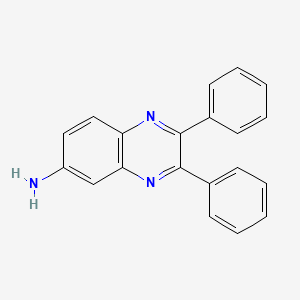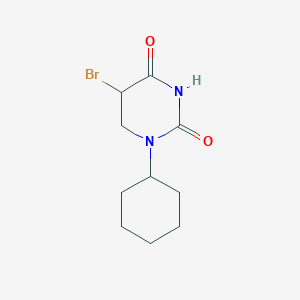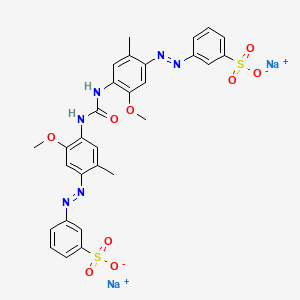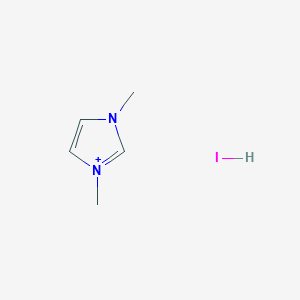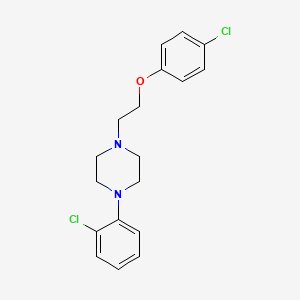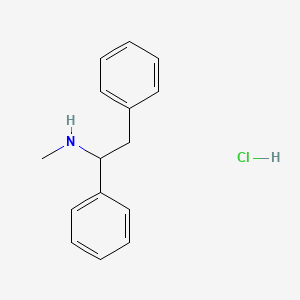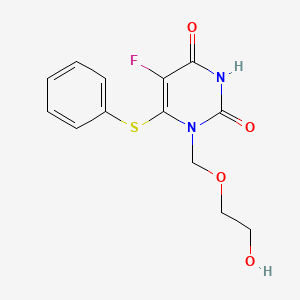![molecular formula C25H21N B12808648 N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl structure with an amine group attached to one of the phenyl rings. This compound is part of a broader class of biphenyl derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated biphenyl derivative.
Methylation: The final step involves the methylation of the biphenyl amine using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler biphenyl derivative without the amine group.
4-Aminobiphenyl: A biphenyl derivative with an amine group attached to one of the phenyl rings.
4-Methylbiphenyl: A biphenyl derivative with a methyl group attached to one of the phenyl rings.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both an amine and a methyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C25H21N |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-methyl-5-phenyl-N-(3-phenylphenyl)aniline |
InChI |
InChI=1S/C25H21N/c1-19-15-16-23(21-11-6-3-7-12-21)18-25(19)26-24-14-8-13-22(17-24)20-9-4-2-5-10-20/h2-18,26H,1H3 |
Clé InChI |
NZQBCKJKAPGHOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


